tert-Butyl 3-acetamidoazetidine-1-carboxylate

Description

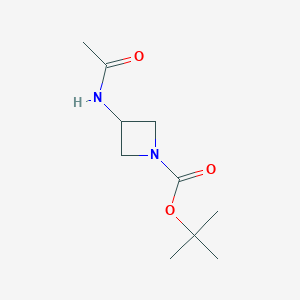

CAS No.: 874881-01-3 Molecular Formula: C₁₀H₁₈N₂O₃ Molecular Weight: 214.26 g/mol Structure: The compound consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetamido (-NHCOCH₃) substituent at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the acetamido moiety contributes to hydrogen-bonding interactions and modulates reactivity .

Properties

IUPAC Name |

tert-butyl 3-acetamidoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)11-8-5-12(6-8)9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCMFFZFBFOTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680263 | |

| Record name | tert-Butyl 3-acetamidoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874881-01-3 | |

| Record name | tert-Butyl 3-acetamidoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Green and Facile Synthesis Route

A notable green synthesis method was reported for related azetidine intermediates, which can be adapted for tert-butyl 3-acetamidoazetidine-1-carboxylate preparation. The key features of this method include:

- Starting from inexpensive, commercially available materials such as 2-(chloromethyl)oxirane and benzylamine

- Using a microchannel reactor system with TEMPO-H2O2 for oxidation steps to achieve high selectivity and environmental safety

- Multi-step sequence involving ring formation, reduction, Boc protection, and oxidation to form key intermediates

Reaction Sequence Summary:

| Step | Intermediate | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Benzylazetidin-3-ol (V-3) | Ring formation from 2-(chloromethyl)oxirane and benzylamine | Base (Na2CO3), reflux in acetonitrile | 88.7 |

| 2 | tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) | Reduction and Boc protection | Hydrogenation, Boc2O, n-heptane, 0-5 °C | 91 |

| 3 | tert-butyl 3-oxoazetidine-1-carboxylate (V-5) | Oxidation using TEMPO-H2O2 in microchannel reactor | TEMPO catalyst, aqueous H2O2, microreactor setup | Not specified (high purity) |

This route emphasizes green chemistry principles with less toxic solvents, mild conditions, and efficient work-up procedures.

Industrially Applicable Preparation via Cyclization and Protection

A Chinese patent (CN111362852A) discloses an industrially scalable preparation method for 1-tert-butyloxycarbonyl-3-azetidinone and its derivatives, which are closely related to this compound. The method involves:

- Cyclization reaction of a suitable precursor compound with ammonium salts in the presence of halide catalysts (e.g., sodium bromide, potassium iodide)

- Subsequent palladium-carbon catalyzed transformations

- Boc protection using Boc anhydride and organic/inorganic bases (triethylamine, potassium carbonate, etc.)

- Acid-mediated conversions with organic acids (oxalic acid, tartaric acid) or inorganic acids (HCl, H2SO4)

This process is characterized by:

- High relative yields and strong applicability for industrial scale-up

- Use of mild catalysts and environmentally friendly reagents

- Flexibility in choice of bases and acids to optimize reaction conditions

Key Reaction Parameters:

| Parameter | Options/Conditions |

|---|---|

| Catalyst | NaBr, KBr, NaI, KI |

| Base | Triethylamine, diisopropylethylamine, K2CO3, Na2CO3 |

| Acid | Oxalic acid, tartaric acid, HCl, H2SO4 |

| Solvent | Dioxane (traditional), alternatives preferred for green chemistry |

| Temperature | Room temperature to mild heating |

| Reaction Time | 15-20 hours (varies by step) |

This method addresses issues in previous routes such as impurity formation, low yields, and use of environmentally harmful solvents.

Comparative Analysis of Preparation Routes

Research Findings and Notes

- The oxidation of the 3-hydroxyazetidine intermediate to the corresponding ketone (azetidinone) is a critical step for achieving the desired this compound structure.

- The Boc protection step ensures nitrogen atom stability during subsequent transformations and is typically performed with Boc anhydride in the presence of organic or inorganic bases.

- The use of microchannel reactors for oxidation provides better control over reaction parameters, reducing by-products and improving safety.

- The cyclization approach using halide catalysts offers an alternative route with high yields and is adaptable to various substituents, enhancing the versatility of the synthesis.

- Environmental considerations are increasingly important; thus, methods minimizing toxic solvents and reagents are preferred for pharmaceutical manufacturing.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring formation | 2-(Chloromethyl)oxirane + benzylamine, Na2CO3, reflux | 88.7% (V-3) | Efficient ring closure |

| 2 | Reduction and Boc protection | Hydrogenation, Boc2O, n-heptane, 0-5 °C | 91% (V-4) | Protects nitrogen, stabilizes ring |

| 3 | Oxidation to azetidinone | TEMPO, H2O2, microchannel reactor | High purity (V-5) | Green oxidation method |

| 4 | Cyclization and further functionalization | Ammonium salt, halide catalyst, Pd-C, Boc anhydride | High relative yield | Industrial scalability |

| 5 | Final purification and isolation | Acid/base treatment, filtration | High purity | Product ready for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 3-acetamidoazetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tert-butyl ester.

Major Products:

Substitution Products: Various azetidine derivatives with different substituents.

Oxidation Products: Oxidized forms of the azetidine ring.

Reduction Products: Reduced forms of the azetidine ring.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development

- The azetidine scaffold is prevalent in many bioactive compounds. tert-Butyl 3-acetamidoazetidine-1-carboxylate serves as a precursor for synthesizing various pharmaceuticals, including those targeting central nervous system disorders and infectious diseases.

- Case studies have indicated its potential as an intermediate in the synthesis of novel anti-inflammatory agents and antibiotics.

-

Anticancer Research

- Research has shown that derivatives of azetidine compounds exhibit anticancer properties. The ability to modify the acetamido group allows for the exploration of structure-activity relationships that can enhance efficacy against specific cancer types.

Synthetic Applications

-

Building Block for Complex Molecules

- The compound acts as a versatile building block in organic synthesis. Its reactivity can be exploited to create more complex structures through various reactions such as:

- N-acylation

- Alkylation

- Coupling reactions with other nucleophiles.

- These transformations are crucial for developing new chemical entities with desired biological activities.

- The compound acts as a versatile building block in organic synthesis. Its reactivity can be exploited to create more complex structures through various reactions such as:

-

Synthesis of Peptides and Amino Acids

- This compound can be utilized in peptide synthesis, particularly in the formation of cyclic peptides due to the rigidity imparted by the azetidine ring.

- Its acetamido group can serve as a protective group during peptide synthesis, facilitating selective reactions.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-acylation with acid chlorides | Reflux in THF, 24 hours | 85 |

| Alkylation with alkyl halides | Room temperature, 12 hours | 90 |

| Coupling with amines | In situ activation with EDC, 6 hours | 78 |

| Formation of cyclic peptides | Microwave-assisted synthesis | 75 |

Case Studies

- Synthesis of Antimicrobial Agents

- A study demonstrated the synthesis of a novel antimicrobial agent using this compound as a key intermediate. The final compound showed significant activity against Gram-positive bacteria.

- Development of Anticancer Compounds

- Research highlighted the modification of the azetidine ring to enhance cytotoxicity against specific cancer cell lines, showcasing the compound's versatility in drug design.

Mechanism of Action

The mechanism of action of tert-Butyl 3-acetamidoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among tert-Butyl 3-acetamidoazetidine-1-carboxylate and related azetidine derivatives:

| Compound Name | CAS No. | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | 874881-01-3 | Acetamido (-NHCOCH₃) | C₁₀H₁₈N₂O₃ | 214.26 | Amide, Boc-protected amine | Reference |

| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | 2-Bromoethyl (-CH₂CH₂Br) | C₁₀H₁₈BrNO₂ | 264.16 | Alkyl bromide, Boc-protected amine | 0.94 (structural) |

| tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate | 1236861-59-8 | Pyrimidin-2-yl (aromatic) | C₁₂H₁₇N₃O₂ | 235.28 | Aromatic heterocycle, Boc-protected amine | 0.88 (structural) |

| tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 | 2-Hydroxyethyl (-CH₂CH₂OH) | C₁₀H₁₈NO₃ | 215.25 | Alcohol, Boc-protected amine | 0.85 |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | Aminomethyl (-CH₂NH₂) | C₉H₁₇N₂O₂ | 201.25 | Primary amine, Boc-protected amine | 0.90 |

Physicochemical Properties

Key properties influenced by substituent chemistry:

| Property | Acetamido Derivative | Bromoethyl Derivative | Pyrimidinyl Derivative | Hydroxyethyl Derivative | Aminomethyl Derivative |

|---|---|---|---|---|---|

| LogP (Predicted) | 0.85 | 1.92 | 1.45 | 0.62 | -0.15 |

| Hydrogen Bond Donors | 1 (amide NH) | 0 | 0 | 1 (alcohol OH) | 2 (amine NH₂) |

| Hydrogen Bond Acceptors | 3 | 2 | 4 | 3 | 3 |

| TPSA (Ų) | 64.6 | 38.3 | 65.1 | 60.2 | 66.3 |

- Acetamido Derivative : Moderate lipophilicity (LogP ~0.85) due to the polar amide group. High topological polar surface area (TPSA) enhances solubility in polar solvents .

- Bromoethyl Derivative : Higher LogP (1.92) from the hydrophobic bromine atom, making it suitable for lipid-rich environments. Bromine also introduces reactivity in nucleophilic substitutions .

- Hydroxyethyl Derivative : The hydroxyl group lowers LogP (0.62) and improves aqueous solubility but may introduce instability under acidic conditions .

- Aminomethyl Derivative: Low LogP (-0.15) and high hydrogen-bonding capacity (2 donors, 3 acceptors) make it highly hydrophilic, but the primary amine requires protection during synthesis .

Biological Activity

tert-Butyl 3-acetamidoazetidine-1-carboxylate (CAS No. 874881-01-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and physicochemical properties.

- Molecular Formula : CHNO

- Molecular Weight : 214.26 g/mol

- Storage Conditions : Store in a dry place at 2-8°C.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 874881-01-3 |

| Molecular Weight | 214.26 g/mol |

| Molecular Formula | CHNO |

| Storage Temperature | 2-8°C |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring structure contributes to its ability to mimic natural substrates in enzymatic reactions, potentially inhibiting or modulating enzyme activity.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research indicates that compounds with azetidine structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on similar azetidine derivatives have shown promise in inhibiting enzymes such as serine proteases and kinases, which are crucial in cancer progression and inflammation .

- Antimicrobial Properties : A study investigating the antimicrobial activity of related compounds found that tert-butyl derivatives exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties .

- Neuroprotective Effects : Preliminary studies have suggested potential neuroprotective effects of azetidine derivatives in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter levels could be pivotal for developing treatments for conditions like Alzheimer’s disease .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Neuroprotection | Potential protective effects in models |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to the tert-butyl group may enhance membrane permeability.

- Distribution : Likely distributed widely due to the small molecular size and ability to penetrate biological membranes.

- Metabolism : Expected to undergo hepatic metabolism; however, specific metabolic pathways require further investigation.

- Excretion : Primarily through renal pathways, although detailed studies are needed for confirmation.

Q & A

Q. Table 1: Comparative Reactivity of Azetidine Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, NaH, THF | 85–92 | |

| Acetylation | Acetic anhydride, Et₃N, DCM | 78–84 | |

| Deprotection (Boc) | TFA/DCM (1:1), 0°C | >95 |

Q. Table 2: Computational Parameters for DFT Studies

| Parameter | Value/Method | Relevance |

|---|---|---|

| Basis Set | B3LYP/6-311+G(d,p) | Balances accuracy and cost |

| Solvent Model | PCM (THF) | Mimics reaction conditions |

| Convergence Criteria | Energy ≤1e⁻⁶ Hartree, Gradients ≤3e⁻⁴ | Ensures reliable geometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.